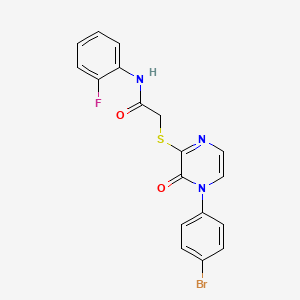
2-((4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2-fluorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C18H13BrFN3O2S and its molecular weight is 434.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-((4-(4-bromophenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-(2-fluorophenyl)acetamide is a complex organic compound with potential applications in medicinal chemistry. Its unique structural features, including a bromophenyl group, a dihydropyrazinone ring, and a thioacetamide moiety, suggest diverse biological activities. This article explores the compound's biological activity, synthesis, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H15BrFN3O2S, with a molecular weight of approximately 444.35 g/mol. The structure is characterized by the following features:
| Feature | Description |
|---|---|
| Bromophenyl Group | Enhances electronic properties and biological activity |
| Dihydropyrazinone Ring | Potential interaction with enzymes or receptors |
| Thioacetamide Moiety | May bind to metal ions or other biomolecules |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of Dihydropyrazinone Ring : Reacting 4-bromobenzoyl chloride with ethylenediamine.
- Introduction of Thioacetamide : Reacting the intermediate with thioacetic acid in the presence of a base like triethylamine.
- Substitution with N-(2-fluorophenyl) : Treating the compound with 2-fluoroaniline to yield the final product.
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly in antimicrobial and anticancer domains. Its activity can be attributed to its structural components that facilitate interactions with various biological targets.
Antimicrobial Activity
Studies have shown that derivatives of related compounds exhibit varying degrees of antimicrobial effectiveness. For instance, modifications in the alkyl chain or functional groups can lead to enhanced inhibition against pathogens such as Fusarium oxysporum and Agrobacterium tumefaciens. While some analogues demonstrated an IC50 value of approximately 0.42 mM against Fusarium oxysporum, others showed no significant antibacterial activity .
Anticancer Potential
The compound's mechanism may involve modulation of specific signaling pathways associated with cancer cell proliferation. The bromophenyl group has been noted for its ability to enhance binding affinity to target proteins involved in tumor growth regulation.
The proposed mechanism of action for this compound involves:
- Interaction with specific enzymes or receptors due to its unique structural features.
- Potential inhibition of key metabolic pathways in microbial and cancer cells.
- Binding to metal ions through the thioacetamide group, influencing enzyme activity.
Case Studies
- Antifungal Activity : A study evaluated various derivatives against Fusarium oxysporum, revealing that structural modifications significantly impacted their antifungal potency.
- Anticancer Studies : Preclinical studies have indicated that compounds similar to this compound exhibit selective cytotoxicity towards cancer cells while sparing normal cells.
- This specificity suggests potential as a therapeutic agent in targeted cancer therapy.
特性
IUPAC Name |
2-[4-(4-bromophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrFN3O2S/c19-12-5-7-13(8-6-12)23-10-9-21-17(18(23)25)26-11-16(24)22-15-4-2-1-3-14(15)20/h1-10H,11H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFYIRFMUYXVOAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrFN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














